molecular formula C17H13NO B179630 1-Naphthanilide CAS No. 6833-19-8

1-Naphthanilide

Cat. No.: B179630
CAS No.: 6833-19-8
M. Wt: 247.29 g/mol
InChI Key: CIPHTOQKGSLCLV-UHFFFAOYSA-N
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Description

1-Naphthanilide is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6833-19-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

N-phenylnaphthalene-1-carboxamide

InChI

InChI=1S/C17H13NO/c19-17(18-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H,18,19)

InChI Key

CIPHTOQKGSLCLV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32

6833-19-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.77 g of 1-naphthoyl chloride (TCI America) was dissolved in 100 ml of anhydrous acetonitrile. To the solution so formed, 2.28 ml of aniline (Sigma-Aldrich) was added in a dropwise fashion over a period of c.a. 20 min. The reaction was then refluxed for 2 h at 82° C. 100 ml of distilled water and 5 ml of concentrated ammonium hydroxide were added along with 100 ml of diethyl ether in a separatory funnel. The phases were separated and the aqueous phase was washed with 100 ml of dichloromethane. The organic fractions were collected and dried with magnesium sulfate, filtered and the solvent was then removed under reduced pressure to yield a white solid 5.07 g (82%; 20.5 mmol).
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
82%

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